2’,3’,5’-Tri-O-acetylguanosine: is a modified guanosine derivative with three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 5. It is commonly used in nucleoside chemistry research.
Researchers employ several methods to study the properties and behavior of 2’,3’,5’-Tri-O-acetylguanosine:
2’,3’,5’-Tri-O-acetylguanosine: influences cyclic nucleotide levels in cells.
2',3',5'-Tri-O-acetylguanosine is a modified nucleoside derivative of guanosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. This modification enhances its stability and solubility, making it a valuable compound in biochemical research and applications. The chemical structure consists of a guanine base attached to a ribose sugar, which is further modified by three acetyl groups.
Several methods exist for synthesizing 2',3',5'-tri-O-acetylguanosine, typically involving the acetylation of guanosine. Common synthetic approaches include:
These methods allow for efficient production of high-purity 2',3',5'-tri-O-acetylguanosine suitable for research applications .
2',3',5'-Tri-O-acetylguanosine has several applications in biochemical research:
Research has indicated that 2',3',5'-tri-O-acetylguanosine interacts with various biological molecules, including enzymes involved in nucleotide metabolism. Interaction studies often focus on how these modifications affect binding affinities and enzymatic activities. For instance, studies involving peroxynitrite highlight how oxidative stress can alter the compound's reactivity and lead to the formation of novel derivatives that may have different biological implications .
Several compounds share structural similarities with 2',3',5'-tri-O-acetylguanosine, including:
Compound | Structure | Key Differences |
---|---|---|
2',3',5'-Tri-O-acetylguanosine | Acetylated guanosine | Three acetyl groups at specific positions |
Adenosine | Unmodified nucleoside | Lacks acetyl groups; different base (adenine) |
Cytidine | Unmodified nucleoside | Lacks acetyl groups; different base (cytosine) |
Uridine | Unmodified nucleoside | Lacks acetyl groups; different base (uracil) |
The uniqueness of 2',3',5'-tri-O-acetylguanosine lies in its specific modifications that enhance stability and solubility while maintaining the functional properties associated with guanosine.
The acetylation of guanosine’s hydroxyl groups at the 2', 3', and 5' positions is typically achieved using acetic anhydride (Ac₂O) under controlled conditions. A catalyst-free approach employing Ac₂O in acetic acid (AcOH) as a reusable solvent has emerged as a cost-effective method, yielding 2',3',5'-tri-O-acetylguanosine in 86–93% efficiency (Table 1). This protocol avoids traditional catalysts like DMAP (4-dimethylaminopyridine), which can contaminate products and complicate downstream reactions.
Alternative strategies involve selective protection of the guanine base. For instance, O⁶-tert-butyl and N²-bis(tert-butyloxycarbonyl) (Boc) groups are employed to shield reactive sites during phosphoramidite synthesis for RNA solid-phase assembly. These groups are acid-labile, enabling seamless deprotection post-oligonucleotide synthesis without damaging the sugar backbone.
Table 1: Comparison of Acetylation Methods for Guanosine
Method | Catalyst/Solvent | Yield (%) | Purity Considerations |
---|---|---|---|
Ac₂O/AcOH (reusable) | None | 86–93 | No DMAP contamination |
Ac₂O with DMAP | DMAP in pyridine | 90–98 | Requires DMAP removal steps |
Microwave-assisted | Ac₂O, 100°C | 95 | Risk of N-acetylation |
The Mitsunobu reaction facilitates O⁶-alkylation of 2',3',5'-tri-O-acetylguanosine, enabling the introduction of functional groups such as 2-(4-nitrophenyl)ethyl (NPE). However, challenges arise from triphenylphosphine oxide byproducts, necessitating chromatographic purification. Recent advancements use tert-butyl-based protecting groups to streamline synthesis. For example, O⁶-tert-butyl derivatives improve solubility and reduce side reactions during phosphoramidite preparation.
Fluorination at the C8 position of the guanine base is achieved via diazotization with tert-butyl nitrite and HF/pyridine. This method avoids depurination, a common issue in aqueous fluorination. Electrochemical fluorination of guanosine tetraacetate yields 8-fluoroguanosine derivatives in 7.3% yield, though scalability remains a limitation.
N²-Substitution employs nucleophilic aromatic substitution (SₙAr) on 2-fluoro-2',3',5'-tri-O-acetylinosine. Primary and secondary amines displace the fluorine atom, generating N²-alkyl/aryl derivatives with 75–89% efficiency. For example, N²-benzylguanosine monophosphates exhibit translational inhibition in Ascaris suum, highlighting therapeutic potential.
Table 2: Fluorination and Substitution Outcomes
Reaction Type | Reagents/Conditions | Yield (%) | Application |
---|---|---|---|
C8 Fluorination | t-BuONO, HF/pyridine | 65–78 | Radiolabeled tracer synthesis |
N²-Substitution | R-NH₂, DMF, 60°C | 75–89 | Antiparasitic drug development |
Isotopic labeling integrates ¹³C and ¹⁵N atoms into guanosine for nuclear magnetic resonance (NMR) and mass spectrometry (MS). A ¹³C "tag" at C2 distinguishes ¹⁵N-labeled N1 and N2 atoms in RNA duplexes. Syntheses begin with [¹⁵N]-ammonium chloride or potassium cyanide, enabling cost-effective production of [1,NH₂-¹⁵N₂]-guanosine. Labeled derivatives are critical for studying cap-binding proteins in mRNA translation and viral replication mechanisms.
Peroxynitrite (ONOO⁻), a potent biological oxidant, reacts with 2',3',5'-tri-O-acetylguanosine to yield structurally unique products. The primary reaction pathway involves the formation of 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole (Figure 1A) [3]. This product arises from peroxynitrite-induced oxidation of the guanine base, followed by rearrangement and nitro group incorporation. The reaction mechanism begins with one-electron oxidation of guanine, generating a guanine radical cation (G⁺- ), which undergoes nucleophilic attack by peroxynitrite-derived species.
The nitroimidazole product is exceptionally stable across a wide pH range (1–13) and resists hydrolytic degradation, making it a potential biomarker for peroxynitrite-mediated DNA damage [3]. Secondary products include 2',3',5'-tri-O-acetyl-8-nitroguanosine (8-NO₂Guo) and 2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (Iz), formed through competing oxidation pathways (Table 1) [3].
Table 1: Major products of peroxynitrite reaction with 2',3',5'-tri-O-acetylguanosine
Product | Structure | Detection Method | Yield (%) |
---|---|---|---|
5-Guanidino-4-nitroimidazole | Imidazole with nitro and guanidino groups | UV/vis, ESI-MS, NMR | 35–40 |
8-Nitroguanosine derivative | C8-nitro substitution on guanine | HPLC, UV spectroscopy | 20–25 |
Imidazolone (Iz) | Fused imidazole-4-one ring | Mass spectrometry | 15–20 |
The guanine radical cation (G⁺- ) generated during oxidation serves as a critical intermediate for cross-linking with protein residues. In the presence of lysine-containing peptides, the ε-amino group nucleophilically attacks the C8 position of G⁺- , forming Nε-(guanin-8-yl)-lysine adducts [5]. This reaction proceeds via a radical recombination mechanism, with rate constants dependent on local pH and redox potential. Arginine residues also participate in cross-linking through their guanidinium groups, though with lower efficiency compared to lysine [4].
Mechanistic insights:
Table 2: Cross-linking efficiency of amino acids with oxidized 2',3',5'-tri-O-acetylguanosine
Amino Acid | Cross-Linker | Reaction Time (min) | Yield (%) | Major Adduct |
---|---|---|---|---|
Lysine | None (radical) | 30–60 | 40–50 | Nε-(guanin-8-yl)-lysine |
Arginine | ArGO2 | 10–20 | 60–70 | Arginine-glyoxal-guanine |
Oxidative stress induces multiple guanine lesions in 2',3',5'-tri-O-acetylguanosine, with distinct mechanistic pathways:
8-Nitroguanine formation:
Imidazolone (Iz) lesions:
Competing pathways:
Lesion distribution analysis: